

Modulating the DDR1 Signaling Pathway: A Technical Guide to DDR1-IN-1

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Compound of Interest				
Compound Name:	Ddr1-IN-4			
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: This guide focuses on the well-characterized, selective Discoidin Domain Receptor 1 (DDR1) inhibitor, DDR1-IN-1. No public domain information is available for a compound designated "DDR1-IN-4". It is presumed that "DDR1-IN-4" may be a typographical error, and this document will proceed with a comprehensive analysis of DDR1-IN-1 as a representative selective inhibitor for modulating the DDR1 signaling pathway.

Executive Summary

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen. Its dysregulation is implicated in a variety of pathological conditions, including numerous cancers, fibrosis, and inflammatory diseases. The development of selective inhibitors for DDR1 is a promising therapeutic strategy. This technical guide provides a detailed overview of the modulation of the DDR1 signaling pathway with a focus on the selective inhibitor, DDR1-IN-1. It includes a summary of quantitative data for DDR1 inhibitors, detailed experimental protocols for studying DDR1 signaling, and visual representations of the key pathways and experimental workflows.

The DDR1 Signaling Pathway

DDR1 is a transmembrane receptor that, upon binding to its ligand, collagen, undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways





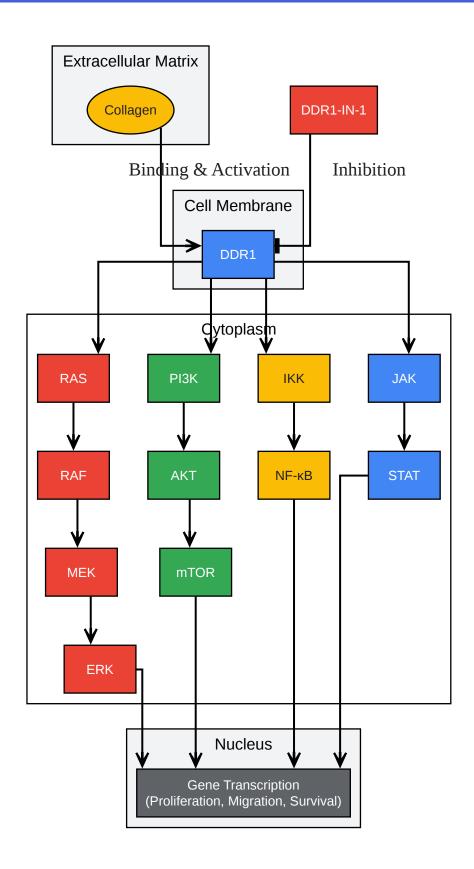


play crucial roles in cell proliferation, migration, invasion, and survival.[1] Key downstream signaling pathways activated by DDR1 include:

- PI3K/AKT/mTOR Pathway: This is a central pathway in regulating cell growth, proliferation, and survival.
- MAPK/ERK Pathway: This pathway is critical for cell proliferation, differentiation, and migration.
- NF-kB Pathway: A key regulator of inflammatory responses and cell survival.
- JAK/STAT Pathway: Involved in cell proliferation, differentiation, and immune responses.

The aberrant activation of these pathways due to DDR1 overexpression or mutation is a hallmark of several diseases, making DDR1 an attractive target for therapeutic intervention.





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Diagram 1: DDR1 Signaling Pathway and Inhibition by DDR1-IN-1.



Quantitative Data for DDR1 Inhibitors

A variety of small molecule inhibitors targeting DDR1 have been developed. These range from multi-targeted kinase inhibitors to highly selective compounds. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. Below is a summary of IC50 values for several common DDR1 inhibitors.

Inhibitor	DDR1 IC50 (nM)	DDR2 IC50 (nM)	Notes	Reference
DDR1-IN-1	105	413	Selective DDR1 inhibitor. Binds to the DFG-out conformation.	[1][2]
DDR1-IN-2	47	145	Potent DDR1 inhibitor, but less selective than DDR1-IN-1.	[1][3]
Dasatinib	0.5	1.4	Multi-targeted inhibitor of Bcr-Abl and Src family kinases.	[1][4]
Imatinib	41 - 337	71 - 675	Multi-targeted inhibitor of Bcr-Abl, c-Kit, and PDGFR.	[1][5]
Nilotinib	3.7 - 43	55	Second- generation Bcr- Abl inhibitor.	[1][6][7][8]
Ponatinib	9	9	Potent multi- targeted TKI.	[5]
7rh	6.8	-	Highly potent and selective DDR1 inhibitor.	[1]



Experimental Protocols for Studying DDR1-IN-1 Modulation

This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of action of DDR1-IN-1.

DDR1 Autophosphorylation Assay (Cell-Based)

This assay measures the ability of DDR1-IN-1 to inhibit collagen-induced autophosphorylation of DDR1 in a cellular context.

Materials:

- U2OS cells (or other suitable cell line overexpressing DDR1)
- Collagen Type I
- DDR1-IN-1
- Serum-free cell culture medium
- Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
- Anti-phospho-DDR1 (pY792) antibody
- Anti-DDR1 (total) antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment

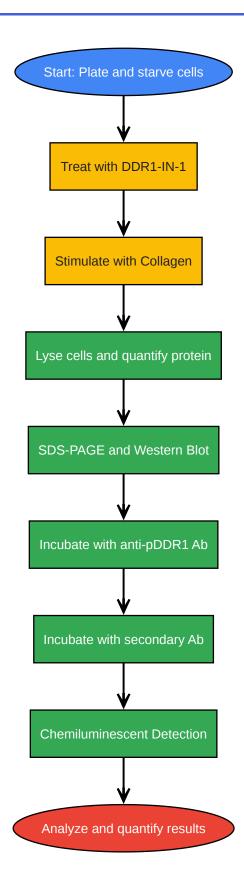
Protocol:

 Cell Culture and Starvation: Plate U2OS cells and grow to 80-90% confluency. Starve the cells in serum-free medium for 16-24 hours prior to the experiment.



- Inhibitor Treatment: Pre-treat the cells with varying concentrations of DDR1-IN-1 (e.g., 0-10 μM) for 1-2 hours.
- Collagen Stimulation: Stimulate the cells with collagen type I (e.g., 20 μg/mL) for 90 minutes at 37°C. A non-stimulated control should be included.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate.
 - Strip the membrane and re-probe with an anti-total DDR1 antibody to normalize for protein loading.
- Data Analysis: Quantify the band intensities using densitometry software. Calculate the EC50 value for DDR1-IN-1's inhibition of DDR1 autophosphorylation.





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Diagram 2: Experimental workflow for DDR1 autophosphorylation assay.



Cell Migration Assay (Transwell)

This assay assesses the effect of DDR1-IN-1 on the migratory capacity of cancer cells, a process often promoted by DDR1 signaling.

Materials:

- Cancer cell line with high DDR1 expression (e.g., MDA-MB-231)
- Transwell inserts (8 μm pore size)
- · Collagen Type I
- DDR1-IN-1
- Serum-free and serum-containing cell culture medium
- · Crystal violet stain
- Cotton swabs

Protocol:

- Coating of Inserts (Optional): For an invasion assay, coat the transwell inserts with a thin layer of Matrigel. For a migration assay, this step is omitted.
- Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend the cells in serum-free medium.
- Assay Setup:
 - Add serum-containing medium (chemoattractant) to the lower chamber of the transwell plate.
 - Add the cell suspension to the upper chamber of the transwell insert, along with varying concentrations of DDR1-IN-1.
- Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).



• Staining:

- Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with methanol.
- Stain the migrated cells with crystal violet.
- · Quantification:
 - Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid).
 - Measure the absorbance of the eluted stain using a plate reader.
 - Alternatively, count the number of migrated cells in several random fields of view under a microscope.
- Data Analysis: Compare the migration of cells treated with DDR1-IN-1 to the untreated control.

Western Blot for Downstream Signaling Molecules

This experiment investigates the effect of DDR1-IN-1 on the activation of key downstream signaling proteins.

Materials:

- Cell line with active DDR1 signaling
- Collagen Type I
- DDR1-IN-1
- Lysis buffer with phosphatase and protease inhibitors
- Primary antibodies for: p-AKT, total AKT, p-ERK, total ERK
- HRP-conjugated secondary antibodies



Western blotting equipment

Protocol:

- Cell Treatment: Follow the same procedure for cell culture, starvation, inhibitor treatment, and collagen stimulation as in the DDR1 Autophosphorylation Assay (Section 4.1).
- Western Blotting:
 - Perform cell lysis and protein quantification as previously described.
 - Run SDS-PAGE and transfer proteins to a PVDF membrane.
 - Probe separate membranes with primary antibodies against the phosphorylated and total forms of AKT and ERK.
 - Incubate with the appropriate HRP-conjugated secondary antibodies.
 - Detect the signals using a chemiluminescent substrate.
- Data Analysis: Quantify the band intensities for the phosphorylated and total proteins.
 Calculate the ratio of phosphorylated to total protein to determine the effect of DDR1-IN-1 on the activation of these downstream pathways.

Conclusion

DDR1-IN-1 is a valuable tool for investigating the role of DDR1 in health and disease. Its selectivity allows for the specific interrogation of DDR1-mediated signaling pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the efficacy of DDR1-IN-1 and other potential inhibitors in preclinical models. The continued development and characterization of selective DDR1 inhibitors hold significant promise for the treatment of a wide range of disorders driven by aberrant DDR1 signaling.

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